Pyrrolidine-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

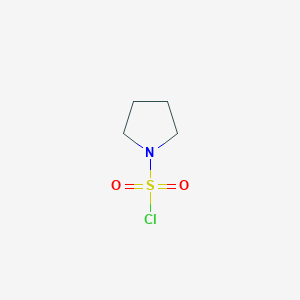

2D Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIQCVWTPGVBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424357 | |

| Record name | Pyrrolidine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-02-7 | |

| Record name | Pyrrolidine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Pyrrolidine-1-Sulfonyl Chloride from Pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrrolidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of a sulfonyl chloride moiety onto the pyrrolidine nitrogen atom provides a reactive handle for the synthesis of a diverse range of sulfonamides. These sulfonamides are of significant interest in drug discovery due to their diverse pharmacological activities. The direct synthesis of pyrrolidine-1-sulfonyl chloride from the readily available starting material, pyrrolidine, is a crucial step in the exploration of this chemical space.

The core of this synthesis is the reaction of a secondary amine, pyrrolidine, with sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a nucleophilic attack of the pyrrolidine nitrogen on the sulfur atom of sulfuryl chloride, leading to the formation of the desired sulfonyl chloride and hydrochloric acid. A base is typically employed to neutralize the in situ generated HCl, which would otherwise protonate the starting pyrrolidine, rendering it unreactive.

Reaction Pathway

The synthesis of this compound from pyrrolidine is a direct N-sulfonylation reaction. The general transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound from pyrrolidine. This procedure is based on established methodologies for the N-sulfonylation of secondary amines and should be adapted and optimized for specific laboratory conditions and scales.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Pyrrolidine | C₄H₉N | 71.12 | ≥99% | Sigma-Aldrich |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | ≥97% | Sigma-Aldrich |

| Triethylamine | (C₂H₅)₃N | 101.19 | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |

| Hexane | C₆H₁₄ | 86.18 | Anhydrous | Sigma-Aldrich |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Sigma-Aldrich |

3.2. Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Charge Reactants: To the flask, add anhydrous dichloromethane (100 mL) followed by pyrrolidine (1.0 eq, e.g., 5.0 g, 70.3 mmol) and triethylamine (1.2 eq, e.g., 11.8 mL, 84.4 mmol).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath with gentle stirring.

-

Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.1 eq, e.g., 6.2 mL, 77.3 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

The reaction mixture is cooled in an ice bath and quenched by the slow addition of cold water (50 mL).

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (2 x 30 mL).

-

The combined organic layers are washed successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is obtained as a pale yellow oil. Further purification can be achieved by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

3.4. Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Sulfuryl chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pyrrolidine is a flammable and corrosive liquid.

-

Triethylamine is a flammable and corrosive liquid with a strong odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Data Presentation

4.1. Reactant and Product Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Pyrrolidine | C₄H₉N | 71.12 | Colorless liquid |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | Colorless fuming liquid |

| This compound | C₄H₈ClNO₂S | 169.63 | Pale yellow oil |

4.2. Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 70-85% |

| ¹H NMR (CDCl₃, 400 MHz) δ | 3.55-3.65 (m, 4H), 1.95-2.05 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 51.5, 25.0 |

| IR (neat) ν (cm⁻¹) | 1360 (asym SO₂), 1170 (sym SO₂) |

| Mass Spec (EI) m/z | 169 (M⁺) |

Note: The spectral data provided are predicted values and should be confirmed by experimental analysis.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of this compound from pyrrolidine. The detailed experimental protocol, though generalized, offers a solid starting point for researchers in the field. The provided data and workflow diagrams are intended to facilitate a clear understanding of the process. Successful synthesis of this key intermediate will enable the exploration of novel pyrrolidine-based sulfonamides for potential therapeutic applications. Careful adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.

An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidine-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-1-sulfonyl chloride is a reactive organic compound widely utilized in synthetic chemistry, particularly in the preparation of various sulfonamides. Its utility as a building block in the development of new chemical entities, including potential pharmaceutical candidates, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for their determination, and visualizations of key experimental and logical workflows.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Strong, pungent | |

| Physical Form | Liquid |

Tabulated Physicochemical Data

The following tables present the key quantitative physicochemical data for this compound.

Table 1: Molar and Formula Data

| Identifier | Value | Source(s) |

| Molecular Formula | C₄H₈ClNO₂S | [1][2] |

| Molecular Weight | 169.63 g/mol | [1][2] |

| Exact Mass | 168.996429 u | [1] |

| CAS Number | 1689-02-7 | [1][2] |

Table 2: Thermal and Density Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 257.5 ± 7.0 °C | at 760 mmHg | [1] |

| 65-75 °C | at 0.2 Torr | [3] | |

| Melting Point | Not Applicable | - | [1] |

| Density | 1.5 ± 0.1 g/cm³ | Predicted | [1] |

| 1.48 ± 0.1 g/cm³ | Predicted | [3] | |

| Flash Point | 109.5 ± 18.2 °C | - | [1] |

Table 3: Optical and Other Properties

| Property | Value | Source(s) |

| Refractive Index | 1.543 | [1] |

| Vapor Pressure | 0.0145 mmHg | at 25 °C |

Solubility Profile

This compound is reported to be miscible with most organic solvents. However, it is reactive with protic solvents such as water and alcohols. It is slightly soluble in water, where it undergoes hydrolysis to form pyrrolidine, sulfuric acid, and hydrochloric acid[4]. Due to its reactivity, quantitative solubility data in protic solvents is not practical. For synthetic applications, it is typically used in anhydrous aprotic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran.

Reactivity and Stability

This compound is a key electrophilic reagent. The sulfur atom is highly electron-deficient, making it susceptible to nucleophilic attack.

-

Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles, such as amines, to form the corresponding sulfonamides. This is its primary application in organic synthesis.

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to pyrrolidine and sulfuric acid. Therefore, it should be handled under anhydrous conditions and stored in a dry environment.

-

Stability: It is stable under anhydrous conditions, particularly when stored at low temperatures (recommended storage at -20°C) in a dark, inert atmosphere.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of liquid sulfonyl chlorides like this compound.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated in a heating mantle or oil bath.

-

Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Trouton-Hildebrand-Everett equation.

Determination of Density

Objective: To determine the mass per unit volume of the liquid.

Methodology:

-

Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance are required.

-

Mass of Empty Container: The mass of the clean and dry pycnometer or graduated cylinder is accurately measured.

-

Volume Measurement: A known volume of this compound is carefully transferred into the container. If using a pycnometer, it is filled to the mark.

-

Mass of Filled Container: The mass of the container with the liquid is measured.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled container - mass of empty container) by its volume.

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Solubility (Qualitative)

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount (e.g., 50 mg) of this compound is placed into a series of dry test tubes.

-

Solvent Addition: A small volume (e.g., 1 mL) of a specific anhydrous organic solvent (e.g., dichloromethane, diethyl ether, hexane, ethyl acetate) is added to each test tube.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.

-

Reaction with Protic Solvents: To observe its reactivity, a similar test can be performed with protic solvents like water and ethanol. The evolution of gas (HCl) and a change in pH would indicate a reaction.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Caption: Workflow for the determination of liquid density.

Caption: Synthesis of this compound.

Caption: Key reactivity to form sulfonamides.

References

The Reactivity of Pyrrolidine-1-Sulfonyl Chloride with Primary Amines: A Technical Guide for Drug Discovery Professionals

Introduction

The formation of sulfonamides is a cornerstone reaction in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The pyrrolidine motif is also a privileged structure in drug discovery, known for imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1][2][3] The reaction between pyrrolidine-1-sulfonyl chloride and primary amines provides a direct route to N-substituted pyrrolidine-1-sulfonamides, a class of compounds with significant potential in the development of novel therapeutics, including antidiabetic agents.[1][2][4] This technical guide provides an in-depth analysis of this reaction, including its mechanism, reactivity patterns, quantitative data, a detailed experimental protocol, and its applications in drug development.

Core Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.

Primary amines are generally highly reactive towards sulfonyl chlorides.[5] The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile. The overall process is a nucleophilic acyl substitution at the sulfonyl group.

Reaction Mechanism

The reaction proceeds through a stepwise mechanism:

-

Nucleophilic Attack: The primary amine attacks the electron-deficient sulfur atom of the this compound. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base present in the reaction mixture.

-

Chloride Elimination: The intermediate collapses, leading to the departure of the chloride leaving group and the formation of the stable sulfonamide product.

dot

Caption: Generalized reaction mechanism for the formation of N-substituted pyrrolidine-1-sulfonamides.

Quantitative Data on Reactivity

The reaction of sulfonyl chlorides with primary amines is generally high-yielding. The following table summarizes representative yields for the synthesis of various N-substituted sulfonamides, demonstrating the efficiency of this transformation with different primary amines under specific conditions.

| Primary Amine (Reactant) | Sulfonyl Chloride | Product | Yield (%) | Reference |

| Aniline | p-Toluenesulfonyl chloride | N-Phenyl-p-toluenesulfonamide | 97 | [5] |

| 4-Nitroaniline | p-Toluenesulfonyl chloride | N-(4-Nitrophenyl)-p-toluenesulfonamide | 92 | [5] |

| Benzylamine | p-Toluenesulfonyl chloride | N-Benzyl-p-toluenesulfonamide | 95 | [5] |

| 4-Hydroxyproline | 4-Nitrobenzenesulfonyl chloride | 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | 71.34 | [6] |

| Alanine phenylamide | 1-(4-Nitrophenylsulfonyl)pyrrolidine-2-carbonyl chloride | 1-(4-Nitrophenylsulfonyl)-N-(1-oxo-1-(phenylamino)propan-2-yl)pyrrolidine-2-carboxamide | 73 | [7] |

| Alanine 4-methoxyphenylamide | 1-(4-Nitrophenylsulfonyl)pyrrolidine-2-carbonyl chloride | N-(1-(4-Methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 52 | [7] |

| Alanine 3-(trifluoromethyl)phenylamide | 1-(4-Nitrophenylsulfonyl)pyrrolidine-2-carbonyl chloride | 1-(4-Nitrophenylsulfonyl)-N-(1-oxo-1-(3-(trifluoromethyl)phenylamino)propan-2-yl)pyrrolidine-2-carboxamide | 67 | [7] |

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of an N-substituted pyrrolidine-1-sulfonamide. This protocol is based on established methods for sulfonamide synthesis.[6][7]

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Triethylamine (1.5 eq) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (saturated sodium chloride solution, for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane and add it dropwise to the cooled amine solution with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

dot

Caption: A typical experimental workflow for the synthesis of N-substituted pyrrolidine-1-sulfonamides.

Applications in Drug Development

The pyrrolidine scaffold is a key component in many FDA-approved drugs.[8] Its incorporation into molecules can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3] Sulfonamides are a well-established class of pharmacophores with a wide range of therapeutic applications, including antibacterial, and anti-inflammatory activities.[1][2]

The combination of these two moieties in N-substituted pyrrolidine-1-sulfonamides has led to the development of compounds with promising biological activities. For instance, derivatives of this class have been investigated as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[4] The ability to readily synthesize a diverse library of these compounds using the described reaction is of great value to medicinal chemists for structure-activity relationship (SAR) studies.

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for the synthesis of N-substituted pyrrolidine-1-sulfonamides. The reaction proceeds via a well-understood nucleophilic substitution mechanism and generally provides high yields with a variety of primary amines. The resulting products are of significant interest in drug discovery, particularly for the development of enzyme inhibitors. The straightforward experimental protocol and the importance of the products make this reaction a valuable tool for researchers and scientists in the pharmaceutical industry.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidine-1-sulfonyl chloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Pyrrolidine-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 1689-02-7). Due to its reactive nature as a sulfonyl chloride, proper handling and storage are critical to ensure its integrity and for the safety of laboratory personnel.

Chemical Properties and Inherent Stability

This compound is a reactive organic compound used as a building block in the synthesis of a variety of molecules, particularly in the development of pharmaceutical compounds.[1][2] Its reactivity stems from the sulfonyl chloride group, which is susceptible to nucleophilic attack.

Potential Decomposition Pathways:

-

Hydrolysis: Reaction with water to form pyrrolidine-1-sulfonic acid and hydrogen chloride.

-

Thermal Decomposition: At elevated temperatures, it may decompose to release hazardous fumes, including oxides of nitrogen, oxides of sulfur, and hydrogen chloride.[3][4]

Recommended Storage Conditions

Recommendations for the storage of this compound vary slightly among suppliers, likely reflecting different purity grades or intended applications. The key to long-term storage is the strict exclusion of moisture and control of temperature.

Below is a summary of storage recommendations from various chemical suppliers.

| Storage Parameter | Recommendation | Source(s) |

| Temperature | Store in freezer, under -20°C | |

| Room temperature | [5] | |

| Cool place | [6] | |

| Atmosphere | Inert atmosphere | |

| Light | Keep in dark place | |

| Container | Tightly closed container | [6] |

| Environment | Dry and well-ventilated place | [6] |

For long-term stability and to preserve high purity, the most stringent conditions (freezer storage under an inert atmosphere) are advisable. For short-term laboratory use, storage in a tightly sealed container in a cool, dry, and dark place may be sufficient.

Experimental Protocols

Detailed, publicly available experimental protocols for the quantitative stability testing of this compound are scarce. However, researchers can adapt general methods for assessing the stability of reactive compounds.

Suggested Protocol for Stability Assessment:

A potential approach to determine the stability of this compound under specific laboratory conditions would involve:

-

Sample Preparation: Dispense aliquots of this compound into separate, inert vials under a dry, inert atmosphere (e.g., in a glovebox).

-

Condition Exposure: Store the vials under a matrix of conditions (e.g., varying temperatures of 4°C, 25°C, and 40°C; and varying relative humidity levels of 0%, 50%, and 90%).

-

Time Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each condition for analysis.

-

Purity Analysis: Determine the purity of the sample using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The appearance of new peaks would indicate degradation products.

-

Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the rate of degradation.

Handling and Safety Precautions

Given its reactive nature and potential for hazardous decomposition, strict safety protocols should be followed when handling this compound.

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid Contact: Prevent contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.

-

Incompatibilities: Avoid contact with water, strong oxidizing agents, strong acids, and bases.

-

Spill Management: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste.

Visualizations

The following diagrams illustrate key logical relationships and workflows for the handling and storage of this compound.

Caption: Factors affecting this compound stability.

Caption: Recommended workflow for handling and storage.

References

- 1. 3,3-Difluoropentane-1-sulfonyl chloride|CAS 1781646-98-7 [benchchem.com]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. Phosphorus pentachloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. calpaclab.com [calpaclab.com]

- 6. echemi.com [echemi.com]

- 7. 1689-02-7 | this compound | Sulfonyl Chlorides | Ambeed.com [ambeed.com]

Pyrrolidine-1-sulfonyl chloride: A Technical Guide for Researchers

CAS Number: 1689-02-7

This technical guide provides an in-depth overview of Pyrrolidine-1-sulfonyl chloride, a versatile reagent in synthetic chemistry, particularly relevant to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its relevance in the context of signaling pathways pertinent to drug discovery.

Chemical and Physical Properties

This compound is a reactive chemical intermediate valued for its ability to introduce the pyrrolidine-1-sulfonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine ring in numerous biologically active compounds.[1] The sulfonyl chloride group itself is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides.

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1689-02-7 | [2] |

| Molecular Formula | C₄H₈ClNO₂S | [2] |

| Molecular Weight | 169.63 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | 65-75 °C at 0.2 Torr | |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative protocol for its application in the synthesis of a sulfonamide derivative. These protocols are based on established chemical principles and general methods reported in the scientific literature.

Synthesis of this compound

This protocol describes the synthesis of this compound from pyrrolidine and sulfuryl chloride.

Materials:

-

Pyrrolidine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise to the cooled reaction mixture via the addition funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Synthesis of a Pyrrolidine Sulfonamide Derivative

This protocol provides a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

A primary or secondary amine

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise to the amine solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Dilute the reaction mixture with dichloromethane and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Application in Drug Discovery: Targeting the CXCL12/CXCR4 Signaling Pathway

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its incorporation into drug candidates often imparts favorable pharmacokinetic and pharmacodynamic properties. This compound serves as a key building block for introducing the pyrrolidine-1-sulfonamide moiety, which can be found in molecules designed to interact with specific biological targets.

A prominent example of a signaling pathway relevant to drug development where pyrrolidine-containing molecules have shown significant potential is the CXCL12/CXCR4 axis.[4] The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including cancer metastasis, HIV infection, and inflammatory diseases.[4] Antagonists of the CXCR4 receptor are therefore of considerable therapeutic interest.

The general structure of many CXCR4 antagonists features a core scaffold that can be functionalized with various substituents to optimize binding affinity and selectivity. The pyrrolidine-1-sulfonamide group can be incorporated into these scaffolds to potentially enhance their interaction with the receptor.

Below is a diagram illustrating the general workflow for the synthesis of a hypothetical CXCR4 antagonist incorporating a pyrrolidine-1-sulfonamide moiety, followed by a diagram of the CXCL12/CXCR4 signaling pathway.

Caption: Synthetic workflow for a hypothetical CXCR4 antagonist.

The CXCL12/CXCR4 signaling pathway is a complex cascade of intracellular events initiated by the binding of the chemokine CXCL12 to its G protein-coupled receptor, CXCR4. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades that regulate cell migration, proliferation, and survival.

Caption: Simplified CXCL12/CXCR4 signaling pathway.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrrolidine-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrrolidine-1-sulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamide-based compounds. This document details its chemical properties, experimental protocols for its synthesis and use, and visual diagrams of relevant chemical pathways and workflows.

Core Chemical Properties

This compound is a reactive organic compound utilized primarily as an intermediate in chemical synthesis. Its properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₄H₈ClNO₂S | [1][2][3][4] |

| Molecular Weight | 169.63 g/mol | [1][2][3][4] |

| CAS Number | 1689-02-7 | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | |

| Density | ~1.5 g/cm³ | [2][3] |

| Boiling Point | 257.5 ± 7.0 °C at 760 mmHg | [2][3] |

| Purity | Typically ≥96% | |

| InChI Key | JRIQCVWTPGVBBH-UHFFFAOYSA-N | [3] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of this compound and its subsequent use in sulfonamide formation. These protocols are based on established principles of organic synthesis.

2.1. Synthesis of this compound

This compound is typically prepared by the reaction of pyrrolidine with a sulfonating agent, such as sulfuryl chloride, in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Pyrrolidine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether)

-

Tertiary amine base (e.g., Triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

-

Reagent Preparation: Dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Sulfonating Agent: Add a solution of sulfuryl chloride (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation if necessary.

2.2. Synthesis of N-Aryl/Alkyl Pyrrolidine Sulfonamides

This compound is an excellent electrophile for synthesizing sulfonamides by reacting it with primary or secondary amines.

Materials:

-

This compound

-

Primary or secondary amine (nucleophile)

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

Procedure:

-

Reaction Setup: In a fume hood, dissolve the amine (1.0 equivalent) and the base (1.1 equivalents) in the aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC).

-

Work-up:

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., Ethyl acetate).

-

Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the resulting sulfonamide product by recrystallization or column chromatography.

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes involving this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for synthesis and subsequent use of the title compound.

Caption: Logical diagram of potential side reactions and their mitigation strategies.

References

Spectroscopic and Experimental Profile of Pyrrolidine-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyrrolidine-1-sulfonyl chloride (CAS No. 1689-02-7), a valuable reagent in organic synthesis. This document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data in a structured format and outlining general experimental protocols.

Chemical Structure and Properties

This compound is a reactive compound featuring a pyrrolidine ring attached to a sulfonyl chloride group. This structure makes it a useful intermediate for the introduction of the pyrrolidine-1-sulfonyl moiety in the synthesis of more complex molecules.

Chemical Structure:

Thermogravimetric Analysis of Pyrrolidine-1-sulfonyl chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Pyrrolidine-1-sulfonyl chloride is a chemical compound utilized as a reagent in organic synthesis, particularly in the preparation of sulfonamides, which are of interest in drug discovery.[1][2] Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes. Thermogravimetric analysis (TGA) is a key technique for evaluating this stability. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental data from thermogravimetric analysis of this compound.

This guide, therefore, serves to provide a foundational understanding of the compound's known properties and to outline the standard experimental protocols that would be employed for its thermogravimetric analysis. While direct TGA data for this compound is not available, we can infer potential thermal behavior based on related sulfonyl chlorides and general principles of thermal decomposition.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate experimental conditions for TGA.

| Property | Value | Reference |

| Molecular Formula | C4H8ClNO2S | [3][4] |

| Molecular Weight | 169.63 g/mol | [3][4] |

| Boiling Point | 257.5 ± 7.0 °C at 760 mmHg | [3] |

| 65-75 °C at 0.2 Torr | [1][4] | |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 109.5 ± 18.2 °C | [3] |

Table 1: Physical and Chemical Properties of this compound

Hypothesized Thermal Decomposition Pathway

While specific experimental data is lacking, a logical workflow for investigating the thermal decomposition of this compound can be proposed. The primary goal of a TGA experiment would be to determine the onset temperature of decomposition, the stages of mass loss, and the final residual mass.

Caption: Proposed workflow for the thermogravimetric analysis of this compound.

Standard Experimental Protocol for Thermogravimetric Analysis

In the absence of a specific published method for this compound, a standard TGA protocol for a comparable chemical compound would be as follows. This methodology is based on common practices for the thermal analysis of organic and organosulfur compounds.[5][6]

1. Instrumentation: A calibrated thermogravimetric analyzer, such as a TA Instruments Q50 or equivalent, would be used.[5]

2. Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) would be accurately weighed and placed in an inert sample pan, commonly made of platinum or alumina.

3. Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied to the sample.[5]

-

Temperature Range: The analysis would typically be conducted from ambient temperature up to 600-800 °C to ensure complete decomposition.

-

Atmosphere: The experiment should be performed under an inert atmosphere, such as nitrogen or argon, with a typical purge gas flow rate of 20-50 mL/min to prevent oxidative decomposition.[5][6]

4. Data Analysis: The primary data obtained from the TGA is a plot of mass versus temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, is often plotted to more clearly identify the temperatures at which the rate of mass loss is maximal. Key parameters to be determined include:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum for each decomposition step.

-

Mass Loss Percentage: The percentage of the initial sample mass lost at each decomposition stage.

-

Residual Mass: The percentage of the initial sample mass remaining at the end of the experiment.

Anticipated Results and Discussion

Based on the structure of this compound, it is anticipated that its thermal decomposition would involve the cleavage of the sulfur-chlorine and sulfur-nitrogen bonds. The decomposition of sulfonyl chlorides can be complex, potentially leading to the evolution of gases such as sulfur dioxide and hydrogen chloride.[1] The pyrrolidine ring itself would also be expected to decompose at higher temperatures.

The thermal stability of sulfonyl chlorides can be influenced by the nature of the organic substituent.[7] For this compound, the relatively stable pyrrolidine ring may influence its decomposition profile compared to simpler alkyl or aryl sulfonyl chlorides.

Logical Relationship in Data Interpretation

The interpretation of TGA data involves a logical progression from the raw data to mechanistic insights. The following diagram illustrates this relationship.

Caption: Logical flow from raw TGA data to mechanistic interpretation.

Conclusion

While specific thermogravimetric analysis data for this compound is not currently available in the public domain, this guide provides a framework for conducting such an analysis. The outlined experimental protocol and the logical workflow for data interpretation offer a starting point for researchers and professionals seeking to characterize the thermal stability of this compound. The generation of such data would be a valuable contribution to the chemical literature, aiding in the safer and more effective use of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols: Pyrrolidine-1-sulfonyl Chloride in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-1-sulfonyl chloride is a versatile reagent in organic synthesis, serving as a valuable building block for the introduction of the pyrrolidine-1-sulfonamide moiety into molecular scaffolds. This functional group is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent structural motif in numerous natural products and pharmaceuticals, valued for its ability to introduce three-dimensionality and favorable physicochemical properties to a molecule. The sulfonamide group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocyclic compounds, with a focus on multicomponent reactions for the construction of tetrazole rings.

Application: Synthesis of 1,5-Disubstituted Tetrazoles via the Ugi-Azide Reaction

The Ugi-azide reaction is a powerful four-component reaction (4-CR) that allows for the efficient one-pot synthesis of 1,5-disubstituted tetrazoles. This reaction is a variation of the classical Ugi reaction where a carboxylic acid is replaced by hydrazoic acid (often generated in situ from trimethylsilyl azide). The resulting tetrazole products are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and other desirable pharmacokinetic properties.[1][2]

Pyrrolidine, introduced via this compound, can be incorporated as the amine component in the Ugi-azide reaction, leading to the formation of novel N-sulfonylated tetrazole derivatives.

General Reaction Scheme:

Caption: General scheme of the Ugi-Azide four-component reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-(Pyrrolidine-1-sulfonamide)

This protocol describes the synthesis of the amine component required for the Ugi-azide reaction, starting from this compound.

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of aqueous ammonia (e.g., 5.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(pyrrolidine-1-sulfonamide).

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: One-Pot Synthesis of a 1,5-Disubstituted Tetrazole Derivative

This protocol outlines the Ugi-azide reaction to synthesize a novel tetrazole containing the pyrrolidine-1-sulfonamide moiety.

Materials:

-

1-(Pyrrolidine-1-sulfonamide) (1.0 eq)

-

Aldehyde or Ketone (e.g., benzaldehyde) (1.0 eq)

-

Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

-

Trimethylsilyl azide (TMSN₃) (1.1 eq)

-

Methanol (MeOH)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-(pyrrolidine-1-sulfonamide) (1.0 eq) in methanol, add the aldehyde or ketone (1.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the isocyanide (1.0 eq) to the reaction mixture.

-

Carefully add trimethylsilyl azide (1.1 eq) to the mixture.

-

Stir the reaction at room temperature for 24-48 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,5-disubstituted tetrazole derivative.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a novel tetrazole derivative using the protocols described above. The yields are hypothetical but representative of typical Ugi-azide reactions.

| Aldehyde/Ketone | Isocyanide | Product | Reaction Time (h) | Yield (%) |

| Benzaldehyde | tert-Butyl isocyanide | 1-(tert-Butyl)-5-phenyl-N-(pyrrolidine-1-sulfonyl)-1H-tetrazol-1-amine | 48 | 75 |

| Cyclohexanone | Cyclohexyl isocyanide | 1-Cyclohexyl-N-(pyrrolidine-1-sulfonyl)-5-spiro[cyclohexane]-1H-tetrazol-1-amine | 48 | 68 |

| 4-Chlorobenzaldehyde | Benzyl isocyanide | 1-Benzyl-5-(4-chlorophenyl)-N-(pyrrolidine-1-sulfonyl)-1H-tetrazol-1-amine | 48 | 72 |

Logical Workflow

The following diagram illustrates the logical workflow from the starting material, this compound, to the final novel heterocyclic product.

Caption: Logical workflow for the synthesis of novel tetrazoles.

Signaling Pathway Visualization

While the synthesized compounds from these general protocols have not been explicitly linked to a specific signaling pathway in the provided context, many nitrogen-containing heterocycles, including tetrazoles, are known to interact with various biological targets such as G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway that could be a potential target for novel heterocyclic compounds.

Caption: Generic GPCR signaling pathway.

Conclusion

This compound is a readily accessible and highly useful reagent for the synthesis of novel heterocyclic compounds. The Ugi-azide multicomponent reaction provides a straightforward and efficient method for the construction of 1,5-disubstituted tetrazoles incorporating the pyrrolidine-1-sulfonamide scaffold. The protocols and data presented herein serve as a guide for researchers in the exploration of new chemical entities with potential applications in drug discovery and development. The modularity of the Ugi-azide reaction allows for the generation of diverse libraries of compounds for biological screening against various targets, including those in critical signaling pathways.

References

Application Notes and Protocols: Pyrrolidine-1-sulfonyl chloride as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its three-dimensional geometry allows for a thorough exploration of chemical space, making it an attractive building block for the design of novel therapeutic agents.[3] Pyrrolidine-1-sulfonyl chloride is a key reagent for the introduction of the pyrrolidinyl-sulfonyl group, enabling the synthesis of a diverse range of sulfonamide derivatives with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV) and Transient Receptor Potential Vanilloid-4 (TRPV4).

Chemical Properties and Handling of this compound

This compound is a colorless to pale yellow liquid with a pungent odor.[4] It is an electrophilic reagent that readily reacts with nucleophiles, such as primary and secondary amines, to form stable sulfonamides.[5]

Safety Precautions:

-

This compound is corrosive and can cause burns upon contact with skin and eyes.[4]

-

Always handle this reagent in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

It is sensitive to moisture and will hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[6] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7]

Applications in Drug Discovery

The pyrrolidinyl-sulfonyl moiety has been incorporated into a variety of drug candidates to modulate their pharmacological properties. Two notable examples are in the development of inhibitors for DPP-IV and TRPV4.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[8] Inhibition of DPP-IV prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it an important target for the treatment of type 2 diabetes.[4][9] Several pyrrolidine-based compounds have been developed as potent DPP-IV inhibitors.[10][11]

Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonists

TRPV4 is a calcium-permeable cation channel involved in various physiological processes, including mechanosensation, osmosensation, and thermosensation.[12] Dysregulation of TRPV4 has been implicated in several pathological conditions, including pain, inflammation, and edema.[13] Pyrrolidine sulfonamides have emerged as a promising class of TRPV4 antagonists with the potential for treating conditions such as pulmonary edema associated with heart failure.

Data Presentation

The following tables summarize the biological activity of various pyrrolidine sulfonamide derivatives as DPP-IV inhibitors and TRPV4 antagonists.

Table 1: In Vitro DPP-IV Inhibitory Activity of Pyrrolidine Sulfonamide Derivatives [10]

| Compound ID | Structure | % Inhibition | IC50 (µM) |

| 23a | 1,2,4-oxadiazole with unsubstituted phenyl | 56.32 | - |

| 23b | 1,2,4-oxadiazole with 4-methylphenyl | 44.29 | - |

| 23c | 1,2,4-oxadiazole with 4-methoxyphenyl | 49.62 | - |

| 23d | 1,2,4-oxadiazole with 4-trifluorophenyl | 66.32 | 11.32 ± 1.59 |

| Vildagliptin (Control) | - | - | 4.79 ± 1.66 |

Table 2: In Vitro Activity of Pyrrolidine Sulfonamide Derivatives as TRPV4 Antagonists

| Compound ID | R Group on Sulfonamide | hTRPV4 IC50 (nM) |

| Lead Compound | Complex Piperidine | 32 |

| Optimized Compound | Diol-substituted Pyrrolidine | 5.0 |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl-pyrrolidine-1-sulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA)) (1.1-1.5 equivalents)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous aprotic solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of this compound: While stirring, add a solution of this compound (1.0-1.05 equivalents) in the anhydrous solvent dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. If the solvent is immiscible with water (e.g., DCM), separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure N-aryl/alkyl-pyrrolidine-1-sulfonamide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TRPV4 - Wikipedia [en.wikipedia.org]

- 13. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

Application Notes and Protocols: Pyrrolidine-1-sulfonyl Chloride in the Preparation of Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-1-sulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The pyrrolidine sulfonamide moiety is a key pharmacophore in a variety of enzyme inhibitors due to its ability to form crucial hydrogen bonds and hydrophobic interactions within enzyme active sites. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of enzyme inhibitors, with a focus on Matrix Metalloproteinases (MMPs) and Dipeptidyl Peptidase-IV (DPP-IV).

Application 1: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various pathological conditions, including cancer metastasis and arthritis. Pyrrolidine-based sulfonamides have been shown to be effective MMP inhibitors.

General Synthesis Workflow

The general approach involves the reaction of this compound with a suitable amino acid derivative, which provides a zinc-binding group, to yield the final inhibitor.

Caption: General workflow for the synthesis of MMP inhibitors.

Experimental Protocol: Synthesis of a Pyrrolidine-based MMP-2 Inhibitor

This protocol is adapted from the synthesis of related sulfonyl pyrrolidine derivatives which have shown potent MMP-2 inhibition[1].

Materials:

-

This compound

-

(S)-2-amino-N-hydroxy-4-methylpentanamide hydrochloride (a representative amino hydroxamate)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a solution of (S)-2-amino-N-hydroxy-4-methylpentanamide hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired pyrrolidine sulfonamide inhibitor.

Quantitative Data: Inhibition of MMP-2

The following table summarizes the inhibitory activities of synthesized sulfonyl pyrrolidine derivatives against MMP-2, as reported in the literature.[1]

| Compound | R Group on Sulfonamide Nitrogen | MMP-2 IC50 (nM) |

| 4c | 4-Chlorophenyl | 80 |

| 4j | 3,4-Dichlorophenyl | 70 |

| 5a | N-hydroxy-2,2-dimethylpropanamide | 60 |

| 5b | N-hydroxy-3,3-dimethylbutanamide | 50 |

| LY52 (Control) | - | 90 |

Note: The compounds listed are from the cited literature and demonstrate the potency of the pyrrolidine sulfonamide scaffold, though their synthesis may involve a different sulfonyl chloride precursor.

Application 2: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that deactivates incretin hormones, which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. Pyrrolidine-based structures are common in DPP-IV inhibitors, and the incorporation of a sulfonamide group can enhance binding affinity.

Signaling Pathway Implication

Caption: Mechanism of action of DPP-IV inhibitors.

Experimental Protocol: General Synthesis of Pyrrolidine Sulfonamide-based DPP-IV Inhibitors

This generalized protocol is based on the common synthetic route for producing sulfonamide derivatives.

Materials:

-

This compound

-

A suitable amine-containing scaffold (e.g., an aminopiperidine derivative)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

-

Standard work-up and purification reagents as listed in the MMP inhibitor protocol.

Procedure:

-

Dissolve the amine-containing scaffold (1.0 eq) and DIPEA (1.5 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the target DPP-IV inhibitor.

Quantitative Data: Inhibition of DPP-IV

The pyrrolidine sulfonamide scaffold has been incorporated into potent DPP-IV inhibitors.

| Compound | General Structure | DPP-IV IC50 (nM) |

| 9a | Pyrrolidine sulfonamide derivative | 41.17 |

Note: This data is from a study on sulfonamide derivatives of pyrrolidine as anti-diabetic agents.

Conclusion

This compound serves as a valuable building block for the synthesis of potent enzyme inhibitors. The resulting pyrrolidine sulfonamide moiety can be effectively incorporated into scaffolds targeting various enzymes, including MMPs and DPP-IV. The protocols provided herein offer a foundation for the synthesis and exploration of novel inhibitors for drug discovery and development. Further optimization of the reaction conditions and purification methods may be necessary depending on the specific substrates used.

References

Application Notes and Protocols: Pyrrolidine-1-sulfonyl Chloride as a Reagent for Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-1-sulfonyl chloride is a versatile reagent in organic synthesis. While not typically a direct component in classical multicomponent reactions (MCRs), it serves as an excellent precursor for generating key reactive intermediates, such as N-sulfonylimines. These intermediates are valuable electrophiles in a variety of MCRs, enabling the rapid construction of complex, nitrogen-containing molecules from simple starting materials. This approach allows for the incorporation of the pyrrolidine-1-sulfonyl moiety into the final products, a structural motif of interest in medicinal chemistry.

This document provides detailed application notes and experimental protocols for a two-stage, one-pot process. The first stage involves the synthesis of an N-(pyrrolidine-1-sulfonyl)imine from pyrrolidine-1-sulfonamide. The second stage demonstrates the application of this in situ-generated imine in a Passerini-type three-component reaction to yield α-acyloxy-sulfonamides.

Core Application: Synthesis of α-Acyloxy-Sulfonamides via a Passerini-Type Reaction

The overall transformation involves the reaction of an N-(pyrrolidine-1-sulfonyl)imine (generated in situ from the corresponding sulfonamide and an aldehyde), a carboxylic acid, and an isocyanide. This Passerini-type reaction is a powerful tool for creating molecular diversity, yielding α-acyloxy-sulfonamides with three points of diversification.

Application Notes and Protocols: Protecting Group Strategies Utilizing Pyrrolidine-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Pyrrolidine-1-sulfonyl chloride as a protecting group for amines, alcohols, and indoles. The pyrrolidinylsulfonyl group offers a robust and versatile option for the temporary masking of these functional groups during multi-step organic synthesis. Included are protocols for both the introduction and cleavage of the pyrrolidinylsulfonyl protecting group, alongside quantitative data to guide reaction optimization. Visual diagrams of the reaction pathways and experimental workflows are also provided to enhance understanding.

Introduction to this compound as a Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount.[1] this compound is a versatile reagent employed to install the pyrrolidinylsulfonyl group onto various nucleophilic functional groups, thereby rendering them temporarily inert to a range of reaction conditions. The resulting sulfonamides and sulfonate esters exhibit significant stability, allowing for a broad scope of subsequent chemical transformations.[2]

The pyrrolidinylsulfonyl group, analogous to other sulfonyl protecting groups like tosyl (Ts) and mesyl (Ms), effectively reduces the nucleophilicity and basicity of amines.[2] While sulfonyl groups are generally known for their stability, necessitating specific conditions for their removal, this robustness can be advantageous in complex synthetic routes.[3][4] These application notes provide a framework for the effective implementation of this compound in protecting group strategies.

Application Notes

2.1. Protection of Primary and Secondary Amines

The reaction of this compound with primary or secondary amines affords stable N-pyrrolidinylsulfonamides. This protection strategy is particularly useful when subsequent reactions involve strong bases or nucleophiles that would otherwise react with the amine. The sulfonylation of amines is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[5]

Key Considerations:

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

-

Base: Tertiary amines like triethylamine (TEA) or pyridine are suitable bases. For less reactive amines, stronger bases like sodium hydride (NaH) may be employed.

-

Temperature: The reaction is often performed at 0 °C to room temperature to control exothermicity and minimize side reactions.

2.2. Protection of Alcohols

While less common than for amines, this compound can be used to protect hydroxyl groups, forming sulfonate esters. It is important to note that sulfonate esters are good leaving groups, and this reactivity should be considered in the context of the overall synthetic plan.[6][7] The protection of alcohols is performed under similar conditions to those used for amines.

Key Considerations:

-

Reactivity: Primary alcohols react more readily than secondary or tertiary alcohols.

-

Side Reactions: The resulting sulfonate ester is susceptible to nucleophilic substitution, which can be a desired transformation or an unwanted side reaction depending on the synthetic route.

2.3. Protection of Indoles

The N-H of indoles can be protected with this compound to prevent N-alkylation or other undesired reactions at the nitrogen atom. N-Sulfonylation of indoles generally requires a base to deprotonate the indole nitrogen, facilitating the reaction with the sulfonyl chloride.

Key Considerations:

-

Base: A strong base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF is typically required.

-

Stability: The N-pyrrolidinylsulfonyl group is stable to a variety of conditions but can be removed when necessary.

Data Presentation

The following tables summarize representative reaction conditions and yields for the protection of various functional groups with sulfonyl chlorides and for the deprotection of the resulting sulfonamides. While specific data for this compound is limited in the literature for a wide range of simple substrates, the data presented for analogous sulfonyl chlorides provide a valuable guide for reaction optimization.

Table 1: Representative Conditions for the Protection of Amines with Sulfonyl Chlorides

| Entry | Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | p-Toluenesulfonyl chloride | Pyridine | DCM | RT | 12 | >95 |

| 2 | Benzylamine | Methanesulfonyl chloride | Triethylamine | DCM | 0 to RT | 2 | 92 |

| 3 | Pyrrolidine | This compound | Triethylamine | Acetonitrile | Reflux | 1 | ~99 |

| 4 | 4-Nitroaniline | p-Toluenesulfonyl chloride | None | Neat | RT | 0.5 | 85 |

Table 2: Representative Conditions for the Deprotection of N-Sulfonamides

| Entry | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Tosylaniline | TfOH | Dioxane/H₂O | 100 | 24 | 95 | [3] |

| 2 | N-Tosyl-N-methylbenzylamine | Mg, MeOH | Methanol | Reflux | 4 | 90 | [2] |

| 3 | N-Nosyl-N-benzylamine | PhSH, K₂CO₃ | Acetonitrile | RT | 1 | 98 | [2] |

| 4 | N-Tosyl-indole | Cs₂CO₃ | THF/MeOH | Reflux | 2 | 88 | [8] |

Experimental Protocols

4.1. General Protocol for the Protection of a Primary/Secondary Amine